Cas no 1072854-99-9 (5-Bromo-2-methoxy-N-methyl-nicotinamide)

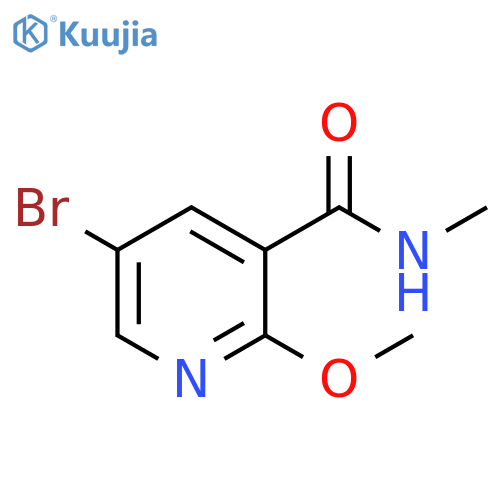

1072854-99-9 structure

商品名:5-Bromo-2-methoxy-N-methyl-nicotinamide

CAS番号:1072854-99-9

MF:C8H9BrN2O2

メガワット:245.073261022568

CID:5526751

5-Bromo-2-methoxy-N-methyl-nicotinamide 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-2-methoxy-N-methyl-nicotinamide

- 3-Pyridinecarboxamide, 5-bromo-2-methoxy-N-methyl-

-

- インチ: 1S/C8H9BrN2O2/c1-10-7(12)6-3-5(9)4-11-8(6)13-2/h3-4H,1-2H3,(H,10,12)

- InChIKey: MUAARLCXQTWPPF-UHFFFAOYSA-N

- ほほえんだ: C1(OC)=NC=C(Br)C=C1C(NC)=O

じっけんとくせい

- 密度みつど: 1.501±0.06 g/cm3(Predicted)

- ふってん: 316.1±42.0 °C(Predicted)

- 酸性度係数(pKa): 13.80±0.46(Predicted)

5-Bromo-2-methoxy-N-methyl-nicotinamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1756310-1g |

5-Bromo-2-methoxy-n-methylnicotinamide |

1072854-99-9 | 95% | 1g |

¥5232.00 | 2024-08-09 |

5-Bromo-2-methoxy-N-methyl-nicotinamide 関連文献

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

1072854-99-9 (5-Bromo-2-methoxy-N-methyl-nicotinamide) 関連製品

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1189426-16-1(Sulfadiazine-13C6)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量